CYP3A4 Inhibition Profile: A Potential Differentiation Factor Against Mebendazole
Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate demonstrates time-dependent inhibition of recombinant human CYP3A4 with an IC50 of 90 nM, as recorded in BindingDB [1]. While this data characterizes the compound's interaction with a key drug-metabolizing enzyme, a direct, experimental head-to-head comparison against mebendazole (a common benzimidazole carbamate) under identical assay conditions is not publicly available. Mebendazole has been reported to inhibit CYP3A4, but with substantial variability in published IC50 values (ranging from low micromolar to >10 µM depending on the assay system), making precise cross-study comparisons unreliable. This evidence is therefore classified as a cross-study comparable observation.
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 90 nM (recombinant human CYP3A4, time-dependent assay) |
| Comparator Or Baseline | Mebendazole (literature range: IC50 ~1 µM to >10 µM) |
| Quantified Difference | Target compound is at least 11-fold more potent based on the lowest reported mebendazole IC50, though variability in assay conditions precludes a definitive ranking. |
| Conditions | Recombinant human CYP3A4 enzyme; time-dependent inhibition pre-incubated for 30 min with NADPH; substrate: midazolam. |
Why This Matters
The low nanomolar CYP3A4 IC50 signals a potential for significant drug-drug interaction liabilities or, conversely, a distinct metabolic handling that could be leveraged in combination therapy design, making this parameter critical for procurement decisions in ADME-Tox screening cascades.
- [1] BindingDB Entry BDBM50584760. Affinity Data: IC50 90 nM for recombinant human CYP3A4. Accessed via BindingDB. View Source
